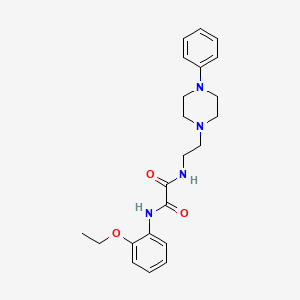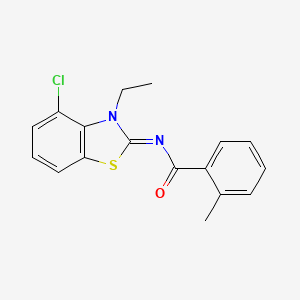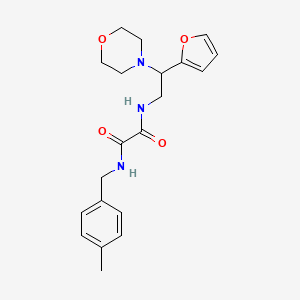
N1-(2-ethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-ethoxyphenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also includes an ethoxyphenyl group and an oxalamide group.
Molecular Structure Analysis
The compound contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It also has an oxalamide group, which is a type of amide.Scientific Research Applications
Pharmacological Activities
Antidepressant and Anxiolytic Effects : Phenylpiperazine derivatives have demonstrated potent antidepressant-like and anxiolytic-like activities in animal models. These compounds, including HBK-14 and HBK-15, exhibit high affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, acting as full 5-HT1A and 5-HT7 receptor antagonists. Their effects have been substantiated through various behavioral tests, underlining their potential in treating depression and anxiety disorders (Pytka et al., 2015).
Anticonvulsant Activity : New hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating phenylpiperazine, have shown broad spectra of anticonvulsant activity in preclinical seizure models. These findings highlight their potential as novel antiepileptic agents, offering an advantageous safety profile over existing medications (Kamiński et al., 2015).
Chemical Synthesis and Application
Copper-Catalyzed Coupling Reactions : Research has developed efficient catalyst systems for Goldberg amidation, utilizing Cu2O and N,N'-bis(thiophen-2-ylmethyl)oxalamide for coupling (hetero)aryl chlorides with amides. This method facilitates the synthesis of a variety of aromatic and aliphatic primary amides, expanding the toolkit for creating pharmacologically relevant compounds (De et al., 2017).
ABCB1 Inhibitors : Compounds featuring the 2-[(3-methoxyphenylethyl)phenoxy] moiety, linked to different basic nuclei such as N-4-arylpiperazine, have been investigated for their ability to inhibit ABCB1 activity. This research contributes to understanding how modifications in the molecular structure can enhance the potency and selectivity of ABCB1 inhibitors, which are crucial in overcoming drug resistance in cancer therapy (Colabufo et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-2-29-20-11-7-6-10-19(20)24-22(28)21(27)23-12-13-25-14-16-26(17-15-25)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNXGZPRVCGWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2769979.png)
![2-(3,4-dimethoxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2769981.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2769989.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2769990.png)


![7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2769993.png)
![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2769994.png)
![1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2769998.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide](/img/structure/B2770000.png)
